

Sodium Tartrate as a Chelating Agent in Biochemical Assays: Application Notes and Protocols

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Compound of Interest

Compound Name: Sodium Tartrate

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Introduction

Sodium tartrate, the disodium salt of tartaric acid, is a versatile and cost-effective chelating agent with numerous applications in biochemical and pharmaceutical research. Its ability to form stable complexes with di- and trivalent metal ions makes it a valuable tool for controlling metal ion concentration in various enzymatic assays, preventing metal-catalyzed reactions, and as a component in reagent formulations. This document provides detailed application notes and protocols for the use of **sodium tartrate** as a chelating agent in biochemical assays.

Data Presentation: Stability of Metal Ion-Tartrate Complexes

The effectiveness of **sodium tartrate** as a chelating agent is dependent on the stability of the complexes it forms with different metal ions. The stability constant ($\log K$) is a quantitative measure of the affinity between a ligand (tartrate) and a metal ion. A higher $\log K$ value indicates a more stable complex. The following table summarizes the stability constants of tartrate with several biologically relevant metal ions.

Metal Ion	Stoichiometry (Metal:Tartrate)	Log K	Temperature (°C)	Ionic Strength (M)
Cu(II)	1:1	3.21	25	0.1
Ni(II)	1:1	2.98	25	0.1
Co(II)	1:1	2.85	25	0.1
Zn(II)	1:1	2.68	20	1.0
Fe(II)	1:1	~3.2	25	0.1
Fe(III)	1:1	7.5	25	0.5
Mn(II)	1:1	3.0	25	0.1
Ca(II)	1:1	1.8	25	0.1
Mg(II)	1:1	1.4	25	0.1

Note: The stability of metal-tartrate complexes can be influenced by pH, temperature, and the presence of other ions. The data presented here are for specific conditions and should be used as a general guide.

Experimental Protocols

Protocol 1: Fehling's Test for Reducing Sugars

The Fehling's test is a classical biochemical assay used to differentiate between reducing and non-reducing sugars. Sodium potassium tartrate is a crucial component of Fehling's solution, where it acts as a chelating agent to keep copper(II) ions in solution under alkaline conditions. [\[1\]\[2\]\[3\]\[4\]\[5\]\[6\]\[7\]\[8\]\[9\]](#)

Principle: In the presence of reducing sugars, the copper(II) ions complexed with tartrate are reduced to copper(I) oxide, which precipitates as a red solid. The tartrate chelation prevents the precipitation of copper(II) hydroxide in the alkaline solution.[\[6\]](#)

Reagents:

- Fehling's Solution A: Dissolve 34.65 g of copper(II) sulfate pentahydrate ($\text{CuSO}_4 \cdot 5\text{H}_2\text{O}$) in distilled water and make up to 500 mL.
- Fehling's Solution B: Dissolve 173 g of Rochelle salt (sodium potassium tartrate tetrahydrate, $\text{KNaC}_4\text{H}_4\text{O}_6 \cdot 4\text{H}_2\text{O}$) and 50 g of sodium hydroxide (NaOH) in distilled water and make up to 500 mL.
- Sample Solution: A solution of the carbohydrate to be tested.
- Positive Control: 1% Glucose solution.
- Negative Control: 1% Sucrose solution.

Procedure:

- Just before use, mix equal volumes of Fehling's Solution A and Fehling's Solution B to prepare the final Fehling's solution. The resulting solution should be a deep blue color.
- Pipette 2 mL of the final Fehling's solution into a clean test tube.
- Add 1 mL of the sample solution to the test tube.
- Place the test tube in a boiling water bath for 3-5 minutes.
- Observe for the formation of a precipitate.

Interpretation of Results:

- Positive: Formation of a red, green, or yellow precipitate indicates the presence of reducing sugars.
- Negative: The solution remains blue, indicating the absence of reducing sugars.

Protocol 2: Alpha-Amylase Activity Assay

This protocol describes a colorimetric method for determining the activity of α -amylase, an enzyme that hydrolyzes starch. Sodium potassium tartrate is a key component of the

dinitrosalicylic acid (DNS) reagent used to stop the enzymatic reaction and develop a colored product for spectrophotometric measurement.[3]

Principle: α -Amylase breaks down starch into smaller reducing sugars. The DNS reagent reacts with these reducing sugars at high temperatures to produce a colored compound, 3-amino-5-nitrosalicylic acid, which absorbs light at 540 nm. The intensity of the color is proportional to the amount of reducing sugar produced and thus to the enzyme's activity. The tartrate in the DNS reagent helps to stabilize the color produced.

Reagents:

- Phosphate Buffer (50 mM, pH 7.0): Prepare a solution of 50 mM sodium phosphate and adjust the pH to 7.0.
- Starch Solution (1% w/v): Dissolve 1 g of soluble starch in 100 mL of phosphate buffer. Heat gently until the starch dissolves completely.
- α -Amylase Solution: Prepare a solution of α -amylase in phosphate buffer at the desired concentration.
- Dinitrosalicylic Acid (DNS) Reagent:
 - Dissolve 1 g of 3,5-dinitrosalicylic acid in 50 mL of distilled water by heating.
 - In a separate beaker, dissolve 30 g of sodium potassium tartrate tetrahydrate in 20 mL of 2 M sodium hydroxide.
 - Slowly add the warm sodium potassium tartrate solution to the DNS solution with constant stirring.
 - Cool the mixture to room temperature and dilute to a final volume of 100 mL with distilled water.
- Maltose Standard Solutions: Prepare a series of maltose solutions of known concentrations (e.g., 0 to 1 mg/mL) in phosphate buffer to generate a standard curve.

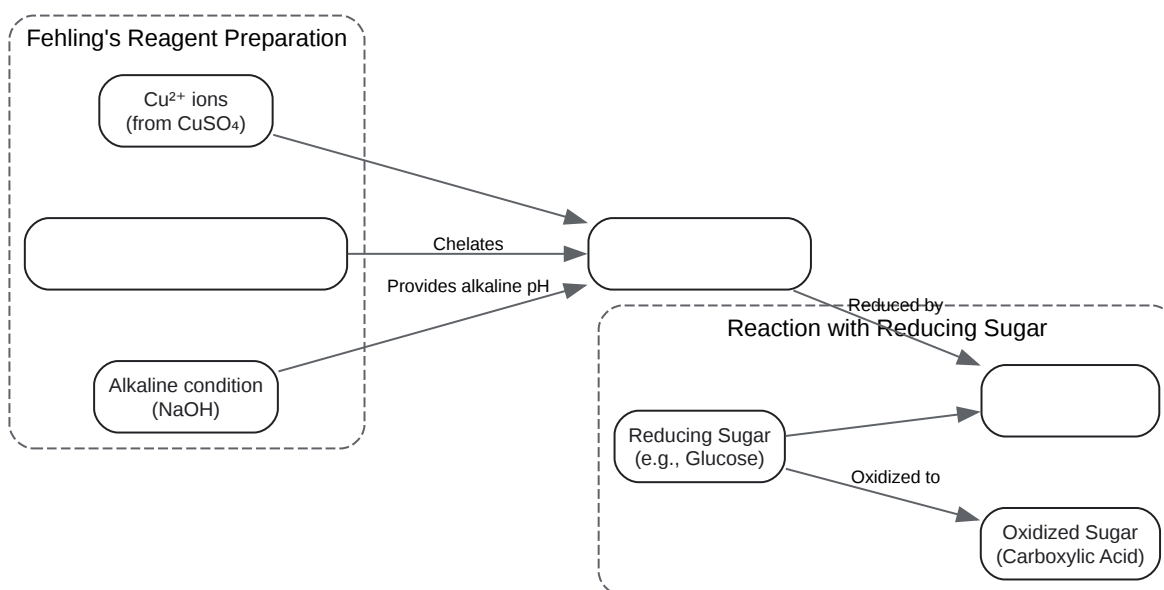
Procedure:

- Enzymatic Reaction:
 - Add 0.5 mL of the starch solution to a series of test tubes.
 - Pre-incubate the tubes at the desired temperature (e.g., 37°C) for 5 minutes.
 - Initiate the reaction by adding 0.5 mL of the α -amylase solution to each tube.
 - Incubate the reaction mixture for a specific time (e.g., 10 minutes).
- Reaction Termination and Color Development:
 - Stop the reaction by adding 1 mL of the DNS reagent to each tube.
 - Place the tubes in a boiling water bath for 10 minutes.
 - Cool the tubes to room temperature.
 - Add 8.5 mL of distilled water to each tube and mix well.
- Spectrophotometric Measurement:
 - Measure the absorbance of the solutions at 540 nm using a spectrophotometer.
 - Prepare a blank by adding the DNS reagent to the starch solution before adding the enzyme.
- Standard Curve:
 - Follow steps 2 and 3 for the maltose standard solutions to generate a standard curve of absorbance versus maltose concentration.
- Calculation of Enzyme Activity:
 - Determine the amount of maltose produced in the enzymatic reaction from the standard curve.
 - Enzyme activity can be expressed in units, where one unit is defined as the amount of enzyme that releases a certain amount of reducing sugar per unit of time under the

specified assay conditions.

Visualizations

Logical Relationship of Tartrate Chelation in Fehling's Test



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Caption: Role of tartrate chelation in Fehling's test.

Experimental Workflow for α -Amylase Activity Assay



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Caption: Workflow for α -amylase activity measurement.

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